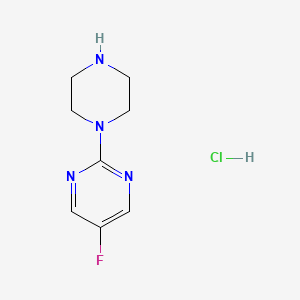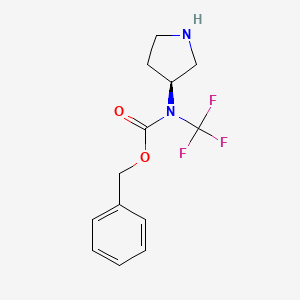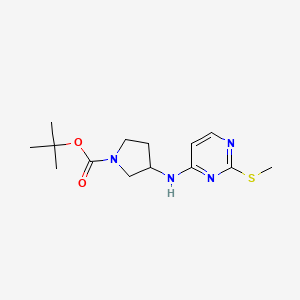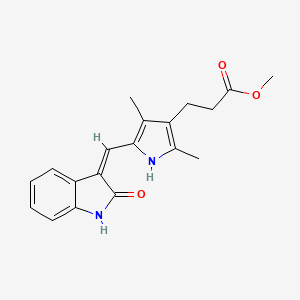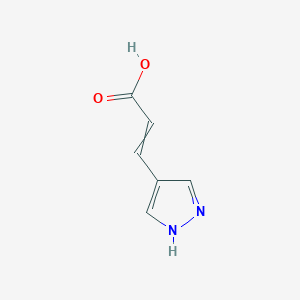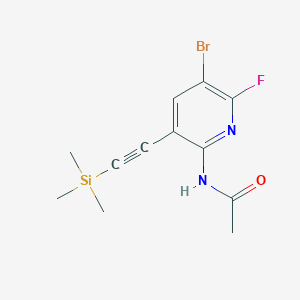
N-(5-Bromo-6-fluoro-3-((trimethylsilyl)ethynyl)pyridin-2-YL)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-bromo-6-fluoro-3-[2-(trimethylsilyl)ethynyl]-2-pyridinyl]acetamide is a complex organic compound characterized by the presence of bromine, fluorine, and a trimethylsilyl group attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-bromo-6-fluoro-3-[2-(trimethylsilyl)ethynyl]-2-pyridinyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common method involves the halogenation of a pyridine derivative followed by the introduction of the trimethylsilyl group through a Sonogashira coupling reaction. The final step involves the acylation of the pyridine ring to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[5-bromo-6-fluoro-3-[2-(trimethylsilyl)ethynyl]-2-pyridinyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove halogens or other substituents.
Substitution: The bromine and fluorine atoms can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents.
Applications De Recherche Scientifique
N-[5-bromo-6-fluoro-3-[2-(trimethylsilyl)ethynyl]-2-pyridinyl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism by which N-[5-bromo-6-fluoro-3-[2-(trimethylsilyl)ethynyl]-2-pyridinyl]acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the bromine, fluorine, and trimethylsilyl groups can influence the compound’s binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[5-bromo-6-chloro-3-[2-(trimethylsilyl)ethynyl]-2-pyridinyl]acetamide
- N-[5-bromo-6-fluoro-3-[2-(trimethylsilyl)ethynyl]-2-pyridinyl]propionamide
Uniqueness
N-[5-bromo-6-fluoro-3-[2-(trimethylsilyl)ethynyl]-2-pyridinyl]acetamide is unique due to the specific combination of bromine, fluorine, and trimethylsilyl groups attached to the pyridine ring. This unique structure imparts distinct chemical properties, such as reactivity and binding affinity, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C12H14BrFN2OSi |
|---|---|
Poids moléculaire |
329.24 g/mol |
Nom IUPAC |
N-[5-bromo-6-fluoro-3-(2-trimethylsilylethynyl)pyridin-2-yl]acetamide |
InChI |
InChI=1S/C12H14BrFN2OSi/c1-8(17)15-12-9(5-6-18(2,3)4)7-10(13)11(14)16-12/h7H,1-4H3,(H,15,16,17) |
Clé InChI |
XOBANGCEMVNMOX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=NC(=C(C=C1C#C[Si](C)(C)C)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



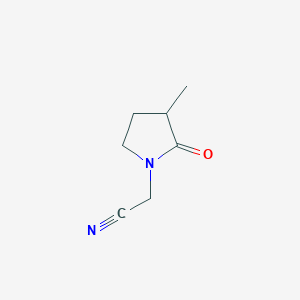

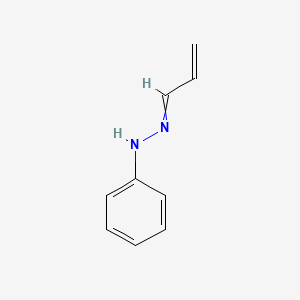



![3-Acetyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile](/img/structure/B13967513.png)
![(S)-N-[(4-methoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B13967523.png)
